molecular formula C8H9N5 B13667525 5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole

Cat. No.: B13667525
M. Wt: 175.19 g/mol
InChI Key: UYCZMSXDPQUCBN-UHFFFAOYSA-N
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Description

5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 5-methyl-2-pyridinecarboxylic acid and hydrazine hydrate.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group at the 5-position of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(5-methyl-2-pyridyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-(5-methylpyridin-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H9N5/c1-5-2-3-6(10-4-5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13)

InChI Key

UYCZMSXDPQUCBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=NC(=NN2)N

Origin of Product

United States

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